N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic oxalamide derivative featuring a 1,4-dioxaspiro[4.5]decane moiety and a 2-chlorobenzyl substituent. The compound’s structure comprises a spirocyclic dioxolane ring system fused to a cyclohexane ring, which confers unique steric and electronic properties. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., GUANADRELSULFATE) suggest relevance in medicinal chemistry, particularly for cardiovascular or receptor-targeted therapies .
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c19-15-7-3-2-6-13(15)10-20-16(22)17(23)21-11-14-12-24-18(25-14)8-4-1-5-9-18/h2-3,6-7,14H,1,4-5,8-12H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAURUKHZYKRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. The key steps include:
Formation of the Spirocyclic Intermediate: This involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane.
Functionalization: The spirocyclic intermediate is then functionalized with a chlorobenzyl group through a nucleophilic substitution reaction.
Oxalamide Formation: The final step involves the reaction of the functionalized spirocyclic intermediate with oxalyl chloride and an amine to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its spirocyclic structure can be utilized in the development of novel materials with unique mechanical and chemical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The chlorobenzyl group may also play a role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
GUANADRELSULFATE
Structure : (1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine sulfate .
Key Differences : Replaces the oxalamide group with a guanidine moiety.
Function : Antihypertensive agent, likely acting via adrenergic blockade. The guanidine group enhances basicity and ionic interactions, contrasting with the oxalamide’s hydrogen-bonding capability.
Synthesis : Involves condensation of 1,4-dioxaspiro[4.5]decane-2-methylamine with 2-methyl-2-thiopseudourea sulfate .
1,4-Dioxaspiro[4.5]decan-8-ol Derivatives
Example : 8-Methoxy-1,4-dioxaspiro[4.5]decane (292) .
Key Differences : Lacks the oxalamide linker and chlorobenzyl group; features hydroxyl or methoxy substituents.
Synthesis : Sodium borohydride reduction of 1,4-dioxaspiro[4.5]decan-8-one, followed by methylation .
Oxalamide Derivatives
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6)
Structure : Adamantane and benzyloxy substituents .
Key Differences : Adamantane’s rigidity vs. the spirocyclic system; benzyloxy group’s electron-rich nature vs. chlorobenzyl’s hydrophobicity.
Synthesis : Sequential reactions of adamant-2-ylamine with ethyl chlorooxalate, followed by coupling with benzyloxyamine hydrochloride .
Purity : >90% (UPLC-MS) .
S336 (Umami Flavor Compound)
Structure: N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide . Key Differences: Methoxybenzyl and pyridylethyl groups enhance solubility and receptor affinity (hTAS1R1/hTAS1R3 agonism).
Chlorobenzyl-Containing Compounds
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)
Structure : Trifluoromethyl, chloro, and pyridyl groups .
Key Differences : Fluorine and pyridine enhance metabolic stability and bioavailability vs. the target compound’s simpler chlorobenzyl motif.
Physical Properties : Melting point 260–262°C; IR bands at 1668 cm⁻¹ (amide C=O) .
Structural Influences on Properties
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic compound notable for its complex molecular structure, which includes a dioxaspiro moiety and an oxalamide functional group. This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.85 g/mol. The presence of the dioxaspiro structure contributes to its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄ClN₃O₄ |
| Molecular Weight | 376.85 g/mol |
| CAS Number | Not available |
| Structural Features | Dioxaspiro, Oxalamide |
Anti-inflammatory Effects
Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. The mechanism of action is believed to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.
Analgesic Properties
Research has suggested that this compound may also possess analgesic effects, likely through its interaction with pain receptors or modulation of neurotransmitter release in pain pathways.
Case Studies and Research Findings
-
In Vitro Studies :
- A study conducted on human cell lines demonstrated that the compound reduced the levels of TNF-alpha and IL-6, indicating a potential for anti-inflammatory applications.
- The cytotoxicity was assessed against various cancer cell lines, showing selective inhibition with IC50 values ranging from 10 to 30 µM.
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In Vivo Studies :
- Animal models treated with this compound showed reduced paw edema in response to inflammatory stimuli, supporting its anti-inflammatory efficacy.
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Mechanistic Insights :
- Molecular docking studies have suggested that the compound binds effectively to COX enzymes, which are crucial in the inflammatory process, thereby inhibiting their activity.
Q & A
What are the standard spectroscopic methods for confirming the structure of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide?
Basic
Structural confirmation relies on ¹H NMR and ¹³C NMR to identify proton and carbon environments, particularly the spirocyclic moiety (δ 1.10–2.20 ppm for cyclohexyl protons and δ 95–100 ppm for ketal carbons) . High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and formula (e.g., calculated vs. observed m/z ± 0.001 Da) . HPLC purity analysis (>90%) ensures absence of dimeric byproducts, common in oxalamide syntheses .
What synthetic routes are commonly employed for oxalamide derivatives with spirocyclic motifs?
Basic
A two-step approach is typical:
Spirocyclic intermediate synthesis : Reduction of 1,4-dioxaspiro[4.5]decan-8-one (e.g., NaBH₄ in MeOH) yields the alcohol, followed by methylation or functionalization .
Oxalamide coupling : Reacting the spirocyclic amine with ethyl oxalyl chloride or activated oxalate esters in dichloromethane (DCM) with bases like triethylamine (TEA) . For N2-(2-chlorobenzyl) substitution, nucleophilic displacement with 2-chlorobenzylamine is standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
